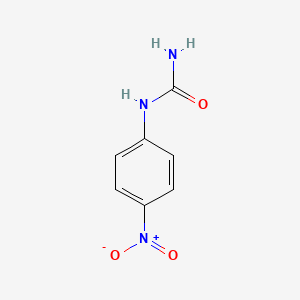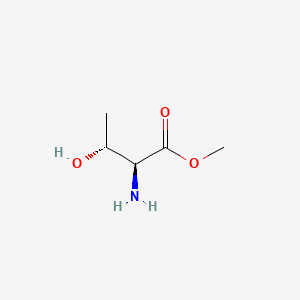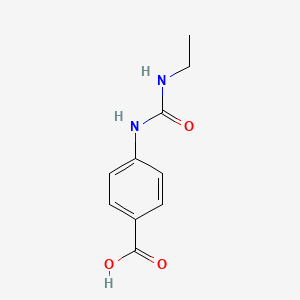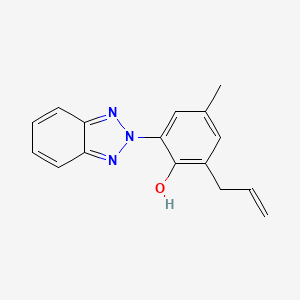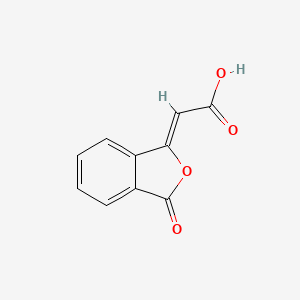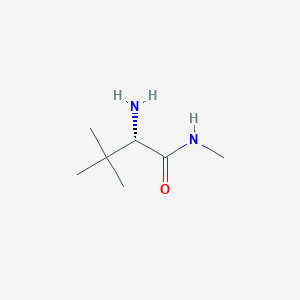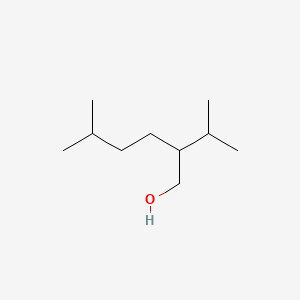
Tetrahydrolavandulol
Descripción general
Descripción
Tetrahydrolavandulol is a chemical compound with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . It is a colorless liquid that is very slightly soluble in water but soluble in alcohol and oils . This compound is known for its mild, sweet-herbaceous, and discretely floral odor, which is suggestive of lavender, clary sage, and bergamot .
Aplicaciones Científicas De Investigación
Tetrahydrolavandulol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reference standard in analytical chemistry.
Mecanismo De Acción
Target of Action
Tetrahydrolavandulol, a natural terpene derived from linalool, primarily targets the COX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory drugs .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a reduction of inflammation, as the COX-2 enzyme is responsible for producing pro-inflammatory prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation .
Pharmacokinetics
Its solubility in alcohol and oils suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation, protection against oxidative damage, and potential induction of apoptosis in cancer cells . By inhibiting COX-2 activity, this compound reduces inflammation at the molecular level . It also showcases antioxidant attributes, shielding cells from oxidative harm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in alcohol and oils suggests that it may be more effective in lipid-rich environments.
Análisis Bioquímico
Biochemical Properties
Tetrahydrolavandulol plays a significant role in various biochemical reactions. It has demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase-2 (COX-2) activity . Additionally, this compound exhibits antioxidant properties, protecting cells from oxidative damage . It also possesses antibacterial properties, inhibiting the growth of various bacterial strains . Furthermore, this compound has shown the capacity to induce apoptosis in cancer cells, promoting their programmed cell death . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammation, oxidative stress, bacterial infections, and cancer.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2 activity, this compound reduces the production of pro-inflammatory mediators, thereby modulating inflammatory responses . Its antioxidant properties help mitigate oxidative stress, protecting cells from damage caused by reactive oxygen species . Additionally, this compound’s antibacterial properties contribute to the inhibition of bacterial growth, enhancing cellular defense mechanisms . The compound’s ability to induce apoptosis in cancer cells further underscores its potential in regulating cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves various interactions with biomolecules. It exerts its anti-inflammatory effects by inhibiting COX-2 activity, thereby reducing the synthesis of pro-inflammatory prostaglandins . The antioxidant properties of this compound are attributed to its ability to scavenge reactive oxygen species and enhance the activity of endogenous antioxidant enzymes . Additionally, this compound’s antibacterial effects are mediated through its interaction with bacterial cell membranes, disrupting their integrity and inhibiting bacterial growth . The compound’s pro-apoptotic effects in cancer cells are facilitated by its ability to activate apoptotic signaling pathways, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biochemical properties over extended periods . Studies have shown that the compound retains its anti-inflammatory, antioxidant, antibacterial, and pro-apoptotic effects even after prolonged exposure . These findings suggest that this compound is a stable compound with sustained biological activity, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as reducing inflammation, oxidative stress, and bacterial growth . At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . For instance, this compound can be transformed by fungal strains such as Rhizopus oryzae, resulting in the production of epoxidized derivatives . These metabolic transformations contribute to the compound’s diverse biochemical properties and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound’s lipophilic nature allows it to readily diffuse across cell membranes, enabling its accumulation in specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and efficacy in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, this compound may localize to mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and enhancing mitochondrial function . Additionally, the compound’s interaction with specific organelles and cellular structures can modulate its biological activity and therapeutic potential.
Métodos De Preparación
Tetrahydrolavandulol can be synthesized through several methods. Originally, it was produced from methylheptenone, but newer methods have been developed to synthesize lavandulol directly, which can then be hydrogenated to obtain this compound . The hydrogenation process involves the addition of hydrogen to the double bonds in lavandulol, typically using a catalyst such as palladium on carbon under mild conditions .
Análisis De Reacciones Químicas
Tetrahydrolavandulol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already a fully saturated alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives .
Comparación Con Compuestos Similares
Tetrahydrolavandulol is similar to other compounds such as lavandulol and linalool. it is unique due to its fully saturated structure, which imparts different chemical and physical properties:
Lavandulol: An unsaturated alcohol with a similar odor profile but different reactivity due to the presence of double bonds.
These compounds share similar applications in the fragrance and flavor industries but differ in their chemical reactivity and biological activities.
Propiedades
IUPAC Name |
5-methyl-2-propan-2-ylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-8(2)5-6-10(7-11)9(3)4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIQHFBITUEIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870928 | |
| Record name | 5-Methyl-2-(propan-2-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-33-4 | |
| Record name | (±)-Tetrahydrolavandulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-5-methylhexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2051-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(propan-2-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-5-methylhexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
